

An In-depth Technical Guide to 4-Propoxycinnamic Acid (CAS: 69033-81-4)

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Compound of Interest

Compound Name: *4-Propoxycinnamic acid*

Cat. No.: *B2656143*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid, with the CAS number 69033-81-4, is a derivative of cinnamic acid, a naturally occurring aromatic organic acid. Cinnamic acid and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties. This technical guide provides a comprehensive overview of **4-propoxycinnamic acid**, including its chemical and physical properties, spectroscopic data, synthesis, and known biological activities, with a focus on its potential in drug development.

Physicochemical Properties

4-Propoxycinnamic acid is a solid at room temperature. The propoxy substitution on the phenyl ring influences its solubility and other physical characteristics, distinguishing it from other cinnamic acid derivatives.

Property	Value	Source(s)
CAS Number	69033-81-4	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[2]
Molecular Weight	206.24 g/mol	[2]
Boiling Point	364.8 °C at 760 mmHg	[2]
Density	1.132 g/cm ³	[2]
Melting Point	Approximately 168 °C	
Solubility	Soluble in organic solvents such as ethanol and ethyl acetate.	
IUPAC Name	(2E)-3-(4-propoxyphenyl)prop-2-enoic acid	
SMILES	CCOC(=O)C1=CC=C(C=C1)C=CC	[2]
InChI Key	WTYNDOSJMSGRQV- VMPITWQZSA-N	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-propoxycinnamic acid** is not widely available in public databases. However, based on the known spectra of similar cinnamic acid derivatives, such as 4-methoxycinnamic acid, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and propoxy protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 12.5	Singlet	1H	Carboxylic acid (-COOH)
~ 7.7	Doublet	1H	Vinylic proton (-CH=)
~ 7.5	Doublet	2H	Aromatic protons (ortho to -CH=CHCOOH)
~ 6.9	Doublet	2H	Aromatic protons (ortho to -OPr)
~ 6.3	Doublet	1H	Vinylic proton (=CH-)
~ 3.9	Triplet	2H	Methylene protons (-OCH ₂ -)
~ 1.8	Sextet	2H	Methylene protons (-CH ₂ CH ₃)
~ 1.0	Triplet	3H	Methyl protons (-CH ₃)

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~ 172	Carboxylic acid carbon (C=O)
~ 161	Aromatic carbon attached to oxygen (-C-OPr)
~ 145	Vinylic carbon (-CH=)
~ 130	Aromatic carbons (ortho to -CH=CHCOOH)
~ 127	Aromatic carbon attached to the vinylic group
~ 115	Aromatic carbons (ortho to -OPr)
~ 115	Vinylic carbon (=CH-)
~ 70	Methylene carbon (-OCH ₂ -)
~ 22	Methylene carbon (-CH ₂ CH ₃)
~ 10	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in **4-propoxycinnamic acid**.

Wavenumber (cm ⁻¹)	Functional Group
3300-2500 (broad)	O-H stretch (carboxylic acid)
~ 3050	C-H stretch (aromatic and vinylic)
2970-2850	C-H stretch (aliphatic)
~ 1680	C=O stretch (conjugated carboxylic acid)
~ 1625	C=C stretch (alkene)
~ 1600, 1510	C=C stretch (aromatic)
~ 1250	C-O stretch (aryl ether)
~ 980	=C-H bend (trans-alkene)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Fragment
206	$[M]^+$ (Molecular ion)
189	$[M - OH]^+$
163	$[M - C_3H_7]^+$
147	$[M - COOH - CH_3]^+$
119	$[C_7H_7O]^+$

Experimental Protocols

Synthesis of 4-Propoxycinnamic Acid via Knoevenagel Condensation

A common and effective method for the synthesis of **4-propoxycinnamic acid** is the Knoevenagel condensation of 4-propoxybenzaldehyde with malonic acid.[\[3\]](#)[\[4\]](#)

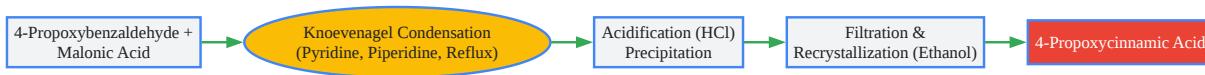
Reagents and Materials:

- 4-Propoxybenzaldehyde
- Malonic acid
- Pyridine
- Piperidine
- Concentrated Hydrochloric Acid
- Ethanol
- Round-bottom flask

- Reflux condenser
- Stirring apparatus
- Ice bath
- Büchner funnel and flask

Procedure:

- In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.
- Add a catalytic amount of piperidine to the mixture.
- Heat the reaction mixture to reflux with stirring for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
- Slowly add concentrated hydrochloric acid to the cooled mixture to precipitate the product.
- Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water to remove any remaining acid and salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **4-propoxycinnamic acid**.



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Caption: Synthesis workflow for **4-Propoxycinnamic acid**.

Spectroscopic Analysis

Instrumentation:

- NMR: A 400 MHz or higher field NMR spectrometer.
- IR: A Fourier-Transform Infrared (FT-IR) spectrometer.
- MS: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

Sample Preparation:

- NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- IR: The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) or dissolved in a suitable solvent.
- MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.

Data Acquisition and Analysis: Standard acquisition parameters for each instrument should be used. The resulting spectra should be processed and analyzed to identify the characteristic peaks and fragmentation patterns as predicted in the tables above.

Biological Activity and Drug Development Potential

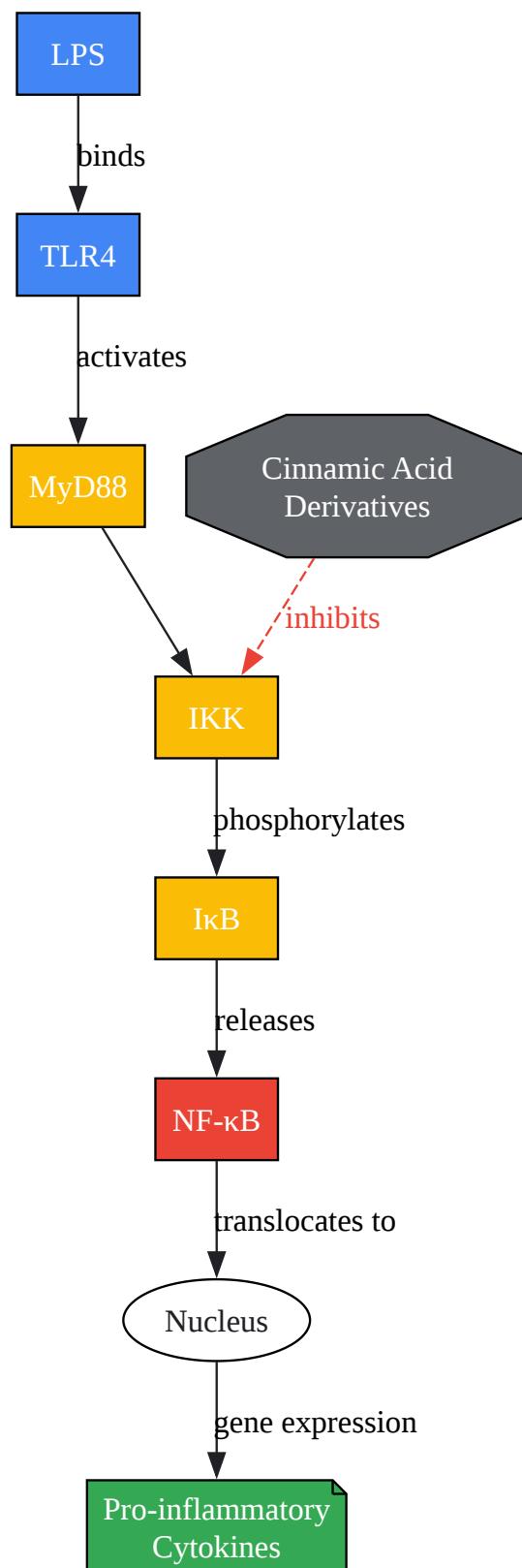
Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Anti-malarial Activity

Derivatives of **4-propoxycinnamic acid** have been investigated for their potential as anti-malarial agents.^[2] Structure-activity relationship (SAR) studies have shown that modifications of the cinnamic acid scaffold can lead to compounds with significant activity against *Plasmodium falciparum*, the parasite responsible for malaria.^[2] The replacement of a 3-phenylpropionyl moiety with a **4-propoxycinnamic acid** residue in a lead compound resulted in a significant improvement in antimalarial activity.^[2]

Modulation of Inflammatory Signaling Pathways

Cinnamic acid derivatives have been shown to modulate inflammatory responses by targeting key signaling pathways. While the specific mechanism of **4-propoxycinnamic acid** is not yet fully elucidated, it is plausible that it shares mechanisms with other members of this class of compounds. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF- κ B) signaling cascade. Many cinnamic acid derivatives have been found to inhibit the activation of NF- κ B, which in turn reduces the expression of pro-inflammatory cytokines.



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Caption: General inflammatory signaling pathway inhibited by cinnamic acid derivatives.

Other Potential Applications

Given the broad spectrum of activity of cinnamic acids, **4-propoxycinnamic acid** may also be a candidate for investigation in other therapeutic areas, including:

- Oncology: Inhibition of cancer cell proliferation and induction of apoptosis.
- Neurodegenerative Diseases: Potential neuroprotective effects.
- Metabolic Disorders: Modulation of metabolic pathways.

Conclusion

4-Propoxycinnamic acid is a versatile molecule with significant potential for further research and development, particularly in the area of anti-malarial drug discovery. Its synthesis is straightforward, and its physicochemical properties can be readily characterized. While specific biological mechanisms of action are still under investigation, the known activities of the broader class of cinnamic acid derivatives provide a strong rationale for its continued exploration as a therapeutic agent. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully realize its potential in drug development.

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